![molecular formula C14H12O2S B2819231 对[(苯硫基)甲基]苯甲酸 CAS No. 88382-49-4](/img/structure/B2819231.png)

对[(苯硫基)甲基]苯甲酸

描述

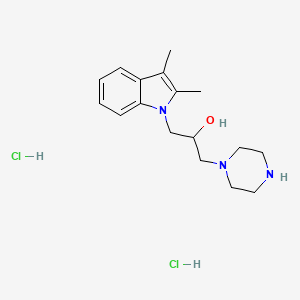

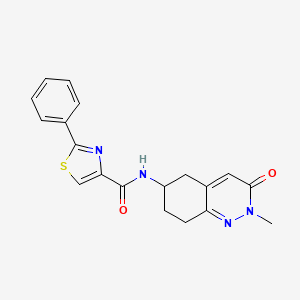

“4-[(Phenylthio)methyl]benzoic acid” is a chemical compound with the molecular formula C14H12O2S . It is a derivative of benzoic acid, where a phenylthiomethyl group is attached to the fourth carbon of the benzene ring .

Synthesis Analysis

The synthesis of “4-[(Phenylthio)methyl]benzoic acid” can be achieved through various methods. One such method involves the reaction of methyl 4-(phenylthio)benzoate with lithium hydroxide monohydrate in a mixture of tetrahydrofuran, methanol, and water . The mixture is stirred at 20°C for 4 hours, then neutralized to pH=1 with concentrated hydrochloric acid and extracted with ethyl acetate .Molecular Structure Analysis

The molecular structure of “4-[(Phenylthio)methyl]benzoic acid” consists of a benzene ring attached to a carboxylic acid group and a phenylthiomethyl group . The molecule has a molar refractivity of 65.8±0.4 cm³ and a polarizability of 26.1±0.5 10^-24 cm³ .Physical And Chemical Properties Analysis

“4-[(Phenylthio)methyl]benzoic acid” has a density of 1.3±0.1 g/cm³, a boiling point of 422.0±28.0 °C at 760 mmHg, and a flash point of 209.0±24.0 °C . It has a molar volume of 175.1±5.0 cm³ .科学研究应用

液晶合成

4-[(苯硫基)甲基]苯甲酸在合成液晶中间体中发挥作用。这些中间体在铁电和反铁电液晶的开发中至关重要。此类晶体在显示技术和其他先进光学系统中具有广泛的应用 (窦庆,2000)。

聚合物增塑剂和阻燃剂添加剂

该化合物参与不对称二取代二硫化物单体的合成,该单体在各种芳香族聚合物中用作聚合物链增塑剂和阻燃剂添加剂。这一应用在提高用于众多工业和消费品中的聚合物的物理性能和安全性方面具有重要意义 (L. Carpaneto 等人,1996)。

自由基聚合

4-[(苯硫基)甲基]苯甲酸衍生物已被研究为光诱导自由基聚合中的潜在电子给体。此类过程在制造具有特定性能的聚合物中至关重要,在涂料、粘合剂和其他材料科学应用中很有用 (A. Wrzyszczyński 等人,2000)。

有机合成和药物中间体

该化合物用于合成各种有机化合物,包括药物中间体。它在这些合成中的用途凸显了其在新药和医药化合物开发中的重要性 (M. Charest 等人,2005)。

化学催化

在化学催化的领域中,4-[(苯硫基)甲基]苯甲酸的衍生物参与羧酸中 C-H 键的甲基化和芳基化等反应。这些反应在精细化学品和药物的生产中至关重要 (R. Giri 等人,2007)。

属性

IUPAC Name |

4-(phenylsulfanylmethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9H,10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCGTVWKHISHFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60893834 | |

| Record name | 4-(Phenylsulfanylmethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88382-49-4 | |

| Record name | 4-(Phenylsulfanylmethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2819158.png)

![1-benzyl-N-(3-ethoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2819161.png)

![4-Amino-4-[(4-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2819162.png)

![tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B2819163.png)

![N-(4-methylphenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2819165.png)

![2,3,4,4a,5,10b-Hexahydrochromeno[4,3-b][1,4]oxazine;hydrochloride](/img/structure/B2819166.png)

![N-(oxolan-2-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2819168.png)

![N-(2-methoxyethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2819170.png)